molecular formula C28H29FN2O3 B2795659 (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 941985-55-3

(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Cat. No. B2795659
M. Wt: 460.549
InChI Key: JRBHSZYLRCXCJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C28H29FN2O3 and its molecular weight is 460.549. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A study reported the synthesis of novel compounds through the reaction of pyrazole with various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, indicating the utility of benzofuran derivatives in designing anti-inflammatory agents (Sunder & Maleraju, 2013).
  • Another research highlighted the synthesis and characterization of a benzofuran derivative, showcasing its potential for bioactivity analysis based on its structural properties (Chen et al., 2012).

Potential Therapeutic Activities

  • Research on conformationally restricted butyrophenones, which share structural similarities with the compound , showed affinity for dopamine and serotonin receptors, suggesting potential as antipsychotic agents (Raviña et al., 2000).
  • Another study focused on the synthesis of triazole analogues of piperazine, exploring their antibacterial activity against human pathogenic bacteria, indicating the compound's relevance in antimicrobial research (Nagaraj, Srinivas, & Rao, 2018).

Antitumor and Anticancer Potential

  • A research effort synthesized and tested a derivative of benzofuran for antitumor activity against various cancer cell lines, highlighting the compound's potential utility in oncological research (Tang & Fu, 2018).

properties

IUPAC Name

[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29FN2O3/c1-28(2)18-22-4-3-5-25(26(22)34-28)33-19-20-6-8-21(9-7-20)27(32)31-16-14-30(15-17-31)24-12-10-23(29)11-13-24/h3-13H,14-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBHSZYLRCXCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

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